molecular formula C16H10FN3 B2708546 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1557916-54-7

3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2708546
CAS No.: 1557916-54-7
M. Wt: 263.275
InChI Key: RSKGDPJUJSDRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of fluorinated quinolines, including those involving cyclization, cycloaddition reactions, halogen atom substitutions, and direct fluorinations . For instance, Compound 182 was synthesized by reacting 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxiran-2-yl)quinoline, followed by elimination of the protective BOC group and alkylation of the piperidinyl fragment with 2-[(2-bromo-ethyl)sulfanyl]-1,4-difluorobenzene .


Physical and Chemical Properties Analysis

  • Molecular Weight : Approximately 251.33 g/mol .

Future Directions

: Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorinated Quinolines: Synthesis, Properties, and Applications. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 59–109). Springer. Link : Sigma-Aldrich. (2012). 4-Phenyl-2,3,3a,4,5,9b-hexahydro-furo [3,2-c]-quinoline. Link : Springer. (2016). Synthesis and therapeutic potential of quinoline derivatives. Link : Royal Society of

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3/c17-11-7-5-10(6-8-11)15-13-9-18-14-4-2-1-3-12(14)16(13)20-19-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKGDPJUJSDRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.